molecular formula C13H16ClN5S B12265770 5-chloro-N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine

5-chloro-N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine

Cat. No.: B12265770
M. Wt: 309.82 g/mol
InChI Key: VXCWYCXQMASCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

The synthesis of 5-chloro-N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring, followed by the construction of the piperidine ring, and finally the attachment of the pyrimidine moiety. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-chloro-N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include dichloromethane, lutidine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring, in particular, is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

5-chloro-N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16ClN5S

Molecular Weight

309.82 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C13H16ClN5S/c1-18(12-16-8-10(14)9-17-12)11-2-5-19(6-3-11)13-15-4-7-20-13/h4,7-9,11H,2-3,5-6H2,1H3

InChI Key

VXCWYCXQMASCLT-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=CS2)C3=NC=C(C=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.